molecular formula C13H14N4 B11810199 5-Amino-1-(4-isopropylphenyl)-1H-pyrazole-4-carbonitrile

5-Amino-1-(4-isopropylphenyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B11810199
M. Wt: 226.28 g/mol
InChI Key: QVGYSLPAHYVSFV-UHFFFAOYSA-N
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Description

5-Amino-1-(4-isopropylphenyl)-1H-pyrazole-4-carbonitrile: is a nitrogen-containing heterocyclic compound It features a pyrazole ring substituted with an amino group at the 5-position, an isopropylphenyl group at the 1-position, and a carbonitrile group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-(4-isopropylphenyl)-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles with β-dicarbonyl compounds in the presence of anhydrous tin (IV) chloride . This reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrazole derivative.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-1-(4-isopropylphenyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Anhydrous Tin (IV) Chloride: Used as a catalyst in cyclization reactions.

    Dicarbonyl Compounds: React with the pyrazole derivative to form fused heterocycles.

Major Products Formed:

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

    Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific properties.

Mechanism of Action

The exact mechanism of action for 5-Amino-1-(4-isopropylphenyl)-1H-pyrazole-4-carbonitrile is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors. For example, pyrazole derivatives can inhibit phosphodiesterases by binding to their active sites, thereby modulating various cellular processes .

Comparison with Similar Compounds

Uniqueness: The presence of the isopropylphenyl group in 5-Amino-1-(4-isopropylphenyl)-1H-pyrazole-4-carbonitrile imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C13H14N4

Molecular Weight

226.28 g/mol

IUPAC Name

5-amino-1-(4-propan-2-ylphenyl)pyrazole-4-carbonitrile

InChI

InChI=1S/C13H14N4/c1-9(2)10-3-5-12(6-4-10)17-13(15)11(7-14)8-16-17/h3-6,8-9H,15H2,1-2H3

InChI Key

QVGYSLPAHYVSFV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(=C(C=N2)C#N)N

Origin of Product

United States

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